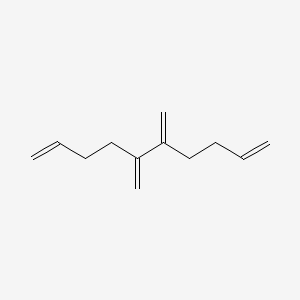
1,9-Decadiene, 5,6-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Decadiene, 5,6-bis(methylene)- is an organic compound with the molecular formula C12H18. It is a diene, meaning it contains two double bonds, and is characterized by its unique structure where the double bonds are positioned at the 1,9 and 5,6 positions. This compound is of significant interest in the field of polymer chemistry due to its ability to undergo various polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,9-Decadiene, 5,6-bis(methylene)- can be synthesized using 2-(oct-7-en-1-yl)oxirane as a raw material through a series of chemical reactions . The synthesis involves the use of specific catalysts and reaction conditions to ensure the formation of the desired product.
Industrial Production Methods: The industrial production of 1,9-Decadiene, 5,6-bis(methylene)- typically involves acyclic diene metathesis (ADMET) polymerization. This method uses catalysts such as Grubbs’ first-generation ruthenium catalyst or Schrock’s molybdenum catalyst to facilitate the polymerization process. The reaction is driven by the elimination of ethylene, which is achieved by applying a vacuum to the reaction vessel .
Chemical Reactions Analysis
Types of Reactions: 1,9-Decadiene, 5,6-bis(methylene)- undergoes various types of chemical reactions, including:
Polymerization: It acts as a comonomer in ADMET copolymerization reactions to form random linear polybutadiene-polyoctenamer copolymers.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Common Reagents and Conditions:
Catalysts: Grubbs’ first-generation ruthenium catalyst and Schrock’s molybdenum catalyst are commonly used in polymerization reactions
Reaction Conditions: Reactions are typically carried out at high temperatures (up to 190°C) or at lower temperatures using solvents and appropriate catalysts.
Major Products:
Scientific Research Applications
1,9-Decadiene, 5,6-bis(methylene)- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,9-Decadiene, 5,6-bis(methylene)- primarily involves its ability to undergo polymerization reactions. The molecular targets and pathways involved include the interaction with specific catalysts that facilitate the metathesis reaction, leading to the formation of polymers with well-defined structures .
Comparison with Similar Compounds
- 1,5-Hexadiene
- 1,7-Octadiene
- 1,13-Tetradecadiene
Comparison: 1,9-Decadiene, 5,6-bis(methylene)- is unique due to its specific structure and the position of its double bonds, which allow it to undergo ADMET polymerization effectively. Compared to similar compounds like 1,5-Hexadiene and 1,7-Octadiene, it offers distinct advantages in terms of the types of polymers it can produce and the properties of these polymers .
Properties
CAS No. |
90822-64-3 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
5,6-dimethylidenedeca-1,9-diene |
InChI |
InChI=1S/C12H18/c1-5-7-9-11(3)12(4)10-8-6-2/h5-6H,1-4,7-10H2 |
InChI Key |
XSVAVGPUVDVWCW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=C)C(=C)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















